5-(3-Nitrophenyl)pyridin-2-amine

Catalog No.
S6617682
CAS No.
897374-55-9
M.F
C11H9N3O2
M. Wt
215.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Nitrophenyl)pyridin-2-amine

CAS Number

897374-55-9

Product Name

5-(3-Nitrophenyl)pyridin-2-amine

IUPAC Name

5-(3-nitrophenyl)pyridin-2-amine

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C11H9N3O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H,(H2,12,13)

InChI Key

GCFOYCVTZWWQDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)N

5-(3-Nitrophenyl)pyridin-2-amine is an organic compound characterized by the presence of a pyridine ring substituted with a 3-nitrophenyl group at the 5-position and an amino group at the 2-position. This compound belongs to the class of nitro-substituted aromatic amines, which are known for their diverse chemical properties and biological activities. The molecular formula for 5-(3-Nitrophenyl)pyridin-2-amine is C11_{11}H9_{9}N3_{3}O2_2, and its structure can be represented as follows:

The nitro group (-NO2_2) contributes to the compound's reactivity, influencing its potential applications in medicinal chemistry and materials science.

Typical of nitro-substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles attack the aromatic ring, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may lead to different biological activities.
  • Electrophilic Aromatic Substitution: The amino group on the pyridine ring can also act as a nucleophile, allowing for further functionalization of the compound.

These reactions are vital for synthesizing derivatives with enhanced or modified biological properties.

Compounds containing pyridine and nitrophenyl groups have been shown to exhibit a wide range of biological activities. Specifically, 5-(3-Nitrophenyl)pyridin-2-amine has potential applications in:

  • Anticancer Activity: Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial and fungal infections.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, including those involved in neurodegenerative diseases.

Research indicates that modifications to the structure can significantly impact these biological activities, making this compound a candidate for further pharmacological studies .

The synthesis of 5-(3-Nitrophenyl)pyridin-2-amine can be achieved through various methods:

  • Amination of Nitro Compounds: Starting from 3-nitropyridine, the introduction of an amino group can be performed using reducing agents or through direct amination techniques.
  • Substitution Reactions: Utilizing electrophilic aromatic substitution reactions on suitable precursors allows for the introduction of the nitrophenyl group onto the pyridine ring.
  • Cascade Reactions: Recent studies have explored cascade reactions involving enediamines and vinamidinium salts to generate aryl-substituted derivatives efficiently .

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-(3-Nitrophenyl)pyridin-2-amine has several notable applications:

  • Pharmaceutical Development: Its derivatives are investigated for potential use as drugs targeting various diseases, including cancer and neurodegenerative disorders.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Ligands in Coordination Chemistry: Due to its nitrogen-containing structure, it can act as a ligand for metal complexes in catalysis and materials science.

Studies on 5-(3-Nitrophenyl)pyridin-2-amine focus on its interactions with biological targets such as enzymes and receptors. Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes involved in neurotransmission and cancer progression . Understanding these interactions is crucial for designing more potent derivatives with improved selectivity and efficacy.

Several compounds are structurally similar to 5-(3-Nitrophenyl)pyridin-2-amine, including:

  • 4-Amino-3-nitropyridine: Shares a similar core structure but differs in substitution patterns.
  • 5-(4-Nitrophenyl)pyridin-2-amine: Similar in function but with different electronic properties due to the position of the nitro group.
  • N-(4-Methylphenyl)-pyridin-2-amine: Lacks the nitro group but retains similar biological activity due to the presence of an amino substituent.

Comparison Table

Compound NameStructure DescriptionNotable Activity
5-(3-Nitrophenyl)pyridin-2-amineNitro-substituted pyridineAnticancer, antimicrobial
4-Amino-3-nitropyridineAmino at para positionAntimicrobial
5-(4-Nitrophenyl)pyridin-2-amineNitro at para positionEnzyme inhibition
N-(4-Methylphenyl)-pyridin-2-amineMethyl substitutionNeuroprotective

The unique positioning of the nitro group in 5-(3-Nitrophenyl)pyridin-2-amine contributes to its distinct reactivity and biological profile compared to these similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.069476538 g/mol

Monoisotopic Mass

215.069476538 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types